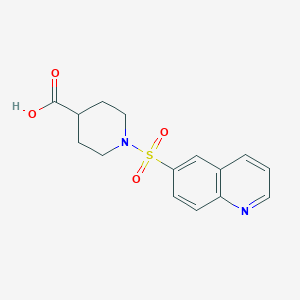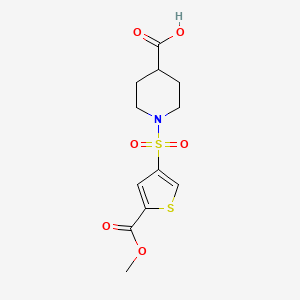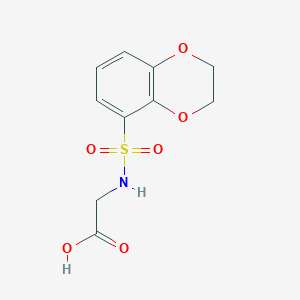![molecular formula C10H9BrF3NO4S B6661459 3-[[3-Bromo-5-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B6661459.png)
3-[[3-Bromo-5-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[3-Bromo-5-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid is a complex organic compound known for its distinctive structure, featuring a brominated phenyl ring with trifluoromethyl and sulfonylamino functional groups, as well as a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Halogenation: : The synthesis often starts with the bromination of 3,5-diaminobenzotrifluoride, achieving selective introduction of the bromine atom at the ortho position.
Sulfonylation: : Next, the brominated compound undergoes a sulfonylation reaction with a suitable sulfonyl chloride reagent, forming the sulfonylamino derivative.
Amidation: : Finally, the sulfonylamino derivative is amidated with propanoic acid under suitable conditions, often involving the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods: : The industrial production of 3-[[3-Bromo-5-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid typically involves continuous flow processes for each step to ensure high yield and purity. These processes are optimized for scalability and efficiency, using advanced reactors and precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: : Given the presence of the bromine atom, the compound readily participates in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: : The sulfonylamino group can undergo redox reactions under specific conditions, influencing the overall reactivity.
Amidation and Esterification: : The propanoic acid moiety allows for further functionalization via amidation and esterification reactions.
Common Reagents and Conditions
Nucleophilic substitution reactions often employ bases like K2CO3 or NaH.
Oxidation reactions may use reagents such as PCC (Pyridinium chlorochromate).
Reduction reactions may involve agents like LiAlH4.
Major Products: : The reactions typically yield products with modified functional groups, such as substituted aromatics or derivatives with different oxidation states.
Scientific Research Applications
Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals. Biology : Its structural motifs are explored for designing enzyme inhibitors or receptor antagonists. Medicine : Investigated for its potential in developing anti-inflammatory or anticancer agents. Industry : Utilized in creating specialty chemicals and materials with specific desired properties.
Mechanism of Action
Molecular Targets and Pathways: : The compound acts by interacting with specific biomolecules, such as proteins or nucleic acids, through its reactive functional groups. It may inhibit enzymatic activity or alter signaling pathways by binding to active sites or modulating molecular interactions.
Comparison with Similar Compounds
Comparison with Other Compounds: : Compared to other sulfonylamino or trifluoromethyl-substituted aromatic compounds, 3-[[3-Bromo-5-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid exhibits unique reactivity patterns due to the presence of both bromine and propanoic acid moieties.
Similar Compounds
3-Bromo-4-(trifluoromethyl)aniline
5-Bromo-2-(trifluoromethyl)benzenesulfonamide
4-Sulfonylaminobenzoic acid
These compounds share some structural similarities but differ in functional groups and overall chemical behavior.
Let me know if there's more you need!
Properties
IUPAC Name |
3-[[3-bromo-5-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO4S/c11-7-3-6(10(12,13)14)4-8(5-7)20(18,19)15-2-1-9(16)17/h3-5,15H,1-2H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZMEEGKSJJACI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)NCCC(=O)O)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(1-Ethylpyrazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B6661379.png)
![2-[(4-Bromo-3-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B6661380.png)
![2-[(1-Propan-2-ylindazol-5-yl)sulfonylamino]propanoic acid](/img/structure/B6661382.png)

![1-[1-(2-Methylpropyl)imidazol-4-yl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B6661391.png)

![1-[(2-Tert-butyl-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B6661401.png)
![2-[(3-Methoxyphenyl)methylsulfonylamino]acetic acid](/img/structure/B6661419.png)

![2-[[3-(Dimethylamino)-4-methylphenyl]sulfonylamino]acetic acid](/img/structure/B6661433.png)
![2-[[4-[(2-Methyl-1,2,4-triazol-3-yl)methoxy]phenyl]sulfonylamino]acetic acid](/img/structure/B6661439.png)
![3-[(3,4-Dichlorophenyl)methylsulfonylamino]propanoic acid](/img/structure/B6661447.png)
![3-[[4-Bromo-3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B6661451.png)
![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-3-carboxylic acid](/img/structure/B6661474.png)
